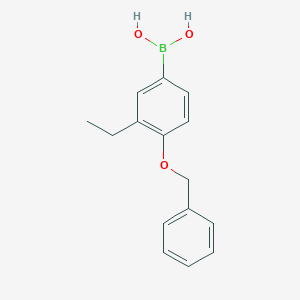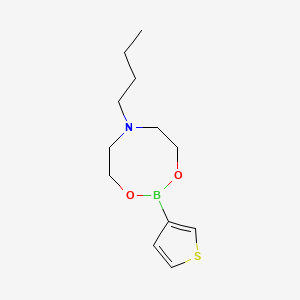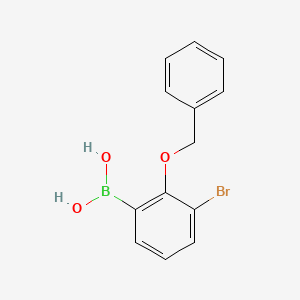
4-Benzyloxy-3-ethylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-3-ethylphenylboronic acid (BEBA) is a boronic acid used in a variety of applications in chemistry research and industry. It has a molecular weight of 256.11 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C15H17BO3/c1-2-13-10-14 (16 (17)18)8-9-15 (13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 . This indicates that the molecule consists of a benzene ring with a benzyloxy (C6H5O-) group and an ethyl group attached to it, along with a boronic acid group. Chemical Reactions Analysis
Boronic acids, such as this compound, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
4-Benzyloxy-3-ethylphenylboronic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds and polymers. It is also used in the synthesis of polyphenols and polysaccharides. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Mecanismo De Acción
Target of Action
The primary target of 4-Benzyloxy-3-ethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physical and chemical properties, such as its molecular weight .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industry, including pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM cross-coupling reaction .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Benzyloxy-3-ethylphenylboronic acid in laboratory experiments is its ability to form stable complexes with transition metal ions. This makes it a useful reagent for organic synthesis and can be used to catalyze a variety of organic reactions. Additionally, this compound can be used to increase the solubility of organic compounds in aqueous solutions. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Benzyloxy-3-ethylphenylboronic acid in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers for use in materials science. This compound could also be used in the synthesis of polyphenols and polysaccharides for use in food science and nutrition. Finally, this compound could be used in the synthesis of bioactive compounds for use in drug discovery and development.
Métodos De Síntesis
4-Benzyloxy-3-ethylphenylboronic acid is synthesized by the reaction of benzyl bromide and 3-ethoxy-1-phenylpropane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is isolated and purified by recrystallization.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propiedades
IUPAC Name |
(3-ethyl-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGYQCFWFOMHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














